Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester
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Overview
Description
Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester, with the chemical formula C13H18N2O2, is an organic compound. Its molecular weight is 234.29 g/mol. The structure consists of a carbamate group (COC(=O)N) attached to a butyl group (C4H9) and a pyridine ring (C5H5N). .
Preparation Methods
The synthetic routes for Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester involve the reaction of appropriate starting materials. While I don’t have specific details on industrial production methods, laboratory synthesis typically includes esterification or carbamate formation. Researchers use reagents such as ethyl chloroformate or ethyl isocyanate to achieve the desired product.
Chemical Reactions Analysis
This compound can undergo various reactions:
Esterification: Reacting with an alcohol (e.g., ethanol) to form the ester.
Substitution: The carbamate group can be replaced by other nucleophiles.
Reduction: Reduction of the carbonyl group (C=O) to the corresponding alcohol.
Oxidation: Oxidation of the alcohol to the corresponding carboxylic acid.
Common reagents include Grignard reagents, reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products depend on the specific reaction conditions.
Scientific Research Applications
Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Pesticides and Herbicides: Carbamates are used in agriculture as insecticides and herbicides.
Biological Studies: Researchers explore its effects on cellular processes and enzymatic activity.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester with related structures to highlight its uniqueness.
Biological Activity
Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester, a carbamate derivative, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H15N2O2
- Molecular Weight : 221.26 g/mol
- CAS Number : 131971-65-8
The compound features a pyridine ring, which is known for its diverse biological activities, and a carbamate functional group that enhances its reactivity and potential interaction with biological targets.
Research indicates that methyl carbamates can act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission. The specific mechanism involves:
- Competitive Inhibition : The compound competes with acetylcholine for binding at the active site of AChE.
- Reversible Binding : Unlike organophosphates, which form irreversible bonds with AChE, carbamates typically form reversible interactions.
1. Neurotoxic Effects
A study demonstrated that this compound exhibits neurotoxic effects in rodent models. The compound was shown to cause:
- Increased Acetylcholine Levels : Resulting from AChE inhibition.
- Behavioral Changes : Including hyperactivity and altered motor coordination.
These effects underscore the compound's potential as a neurotoxic agent.
2. Antimicrobial Properties
Preliminary investigations have suggested that this compound may possess antimicrobial properties. In vitro studies indicated:
- Inhibition of Bacterial Growth : Particularly against Gram-positive bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
3. Anti-inflammatory Activity
Research has indicated that methyl carbamates can exhibit anti-inflammatory properties by modulating cytokine production. The compound may:
- Reduce Pro-inflammatory Cytokines : Such as TNF-alpha and IL-6.
- Mechanism : Involves inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Neurotoxicity | Increased acetylcholine levels | |
Antimicrobial | Inhibition of Gram-positive bacteria | |
Anti-inflammatory | Reduced TNF-alpha levels |
Case Study 1: Neurotoxicity in Rodents
A controlled study assessed the neurotoxic impact of the compound in adult rats. The results indicated significant behavioral changes post-administration:
- Methodology : Rats were administered varying doses, followed by assessments using open field tests.
- Findings : Higher doses resulted in marked hyperactivity and impaired motor skills, correlating with elevated acetylcholine levels.
Case Study 2: Antimicrobial Efficacy
In vitro assays evaluated the antimicrobial properties against various bacterial strains:
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Findings : Notable inhibition was observed against Staphylococcus aureus, suggesting potential therapeutic applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl N-methyl-N-[(E)-4-pyridin-3-ylbut-3-enyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-3-17-13(16)15(2)10-5-4-7-12-8-6-9-14-11-12/h4,6-9,11H,3,5,10H2,1-2H3/b7-4+ |
InChI Key |
ZDHQNQBQAXQSEW-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)N(C)CC/C=C/C1=CN=CC=C1 |
Canonical SMILES |
CCOC(=O)N(C)CCC=CC1=CN=CC=C1 |
Origin of Product |
United States |
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